3-O-Acetylilludin M
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Overview
Description
3-O-Acetylilludin M is a derivative of illudin M, a sesquiterpene compound isolated from the Jack-o’-lantern mushroom, Omphalotus olearius. This compound is known for its potent cytotoxic properties, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-O-Acetylilludin M typically involves the acetylation of illudin M. Illudin M can be obtained through the fermentation of Omphalotus olearius. The acetylation process involves reacting illudin M with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
For industrial production, the fermentation process of Omphalotus olearius is optimized to increase the yield of illudin M. This involves cultivating the fungus in a liquid-culture medium, followed by extraction and isolation of illudin M. The acetylation step is then carried out on a larger scale using similar reaction conditions as in the laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
3-O-Acetylilludin M undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced illudin derivatives.
Substitution: Formation of substituted illudin derivatives
Scientific Research Applications
3-O-Acetylilludin M has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its interactions with cellular proteins and DNA.
Medicine: Investigated for its anticancer properties, particularly in targeting tumor cells.
Industry: Potential use in the development of new pharmaceuticals
Mechanism of Action
3-O-Acetylilludin M exerts its effects primarily through DNA alkylation. The compound undergoes a pre-activating reduction by NADPH-dependent oxidoreductases or glutathione, leading to the opening of the spirocyclopropane ring. This reactive intermediate can then alkylate DNA, RNA, and proteins, inducing apoptotic cell death .
Comparison with Similar Compounds
Similar Compounds
Illudin M: The parent compound, known for its cytotoxic properties.
Illudin S: Another derivative with similar biological activities.
Irofulven: A semisynthetic derivative of illudin S, currently in clinical trials for cancer treatment.
Uniqueness
3-O-Acetylilludin M is unique due to its acetyl group, which can influence its reactivity and biological activity. This modification can potentially enhance its selectivity and reduce its toxicity compared to its parent compound .
Properties
CAS No. |
28413-94-7 |
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Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(1S,5R)-5-hydroxy-2,2,5,7-tetramethyl-4-oxospiro[1H-indene-6,1'-cyclopropane]-1-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-9-12-11(8-15(3,4)14(12)21-10(2)18)13(19)16(5,20)17(9)6-7-17/h8,14,20H,6-7H2,1-5H3/t14-,16+/m1/s1 |
InChI Key |
CMQPZGFCPCQMER-ZBFHGGJFSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)OC(=O)C |
Origin of Product |
United States |
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